molecular formula C14H18O2 B13450136 (S)-[(2-Cyclopentylphenoxy)methyl]-oxirane

(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane

Cat. No.: B13450136
M. Wt: 218.29 g/mol
InChI Key: NGWPLKBZYFYPHG-LBPRGKRZSA-N
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Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(2S)-2-[(2-cyclopentylphenoxy)methyl]oxirane

InChI

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m0/s1

InChI Key

NGWPLKBZYFYPHG-LBPRGKRZSA-N

Isomeric SMILES

C1CCC(C1)C2=CC=CC=C2OC[C@@H]3CO3

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2OCC3CO3

Origin of Product

United States

Preparation Methods

The synthesis of (S)-[(2-Cyclopentylphenoxy)methyl]-oxirane typically involves the reaction of 2-cyclopentylphenol with epichlorohydrin in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane ring .

Mechanism of Action

The mechanism of action of (S)-[(2-Cyclopentylphenoxy)methyl]-oxirane involves the nucleophilic attack on the oxirane ring, leading to ring-opening reactions. The compound can act as an electrophile, reacting with nucleophiles such as amines, alcohols, or thiols. The ring-opening reactions can proceed through either an SN2 mechanism, where the nucleophile attacks from the backside, or an acid-catalyzed mechanism, where the oxirane ring is protonated, creating a good leaving group .

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